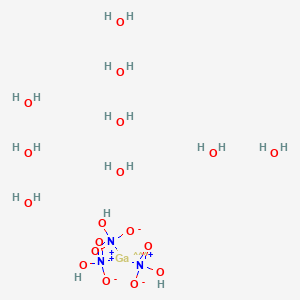
4-Amino-2,6-dichloro-3-fluorophenol
説明
4-Amino-2,6-dichloro-3-fluorophenol is a chemical compound with the molecular formula C6H4Cl2FNO . It is a solid powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Amino-2,6-dichloro-3-fluorophenol consists of a phenol group (a benzene ring with a hydroxyl group), two chlorine atoms, a fluorine atom, and an amino group. The exact positions of these groups on the benzene ring give the compound its unique properties .Physical And Chemical Properties Analysis
4-Amino-2,6-dichloro-3-fluorophenol is a solid powder at room temperature . It has a molecular weight of 196.01 . The compound is slightly soluble in water .科学的研究の応用
Synthesis of Antibacterial Agents
4-Amino-2,6-dichloro-3-fluorophenol has been utilized in the synthesis of new biologically active molecules. For instance, it's been used in the creation of compounds with potential antibacterial properties. A study demonstrated the successful condensation of this compound with various benzoic acids to form new molecules showing promising antibacterial activity at specific concentrations (Holla, Bhat, & Shetty, 2003).
Degradation of Organic Pollutants
The compound has applications in the environmental field, particularly in the degradation of aromatic organic pollutants. Research has explored its use in the sonochemical mineralization of pollutants in aqueous solutions. The study highlighted its effectiveness in degrading various pollutants, including 4-chlorophenol and 4-fluorophenol, resulting in the release of chloride and fluoride ions, respectively (Goskonda, Catallo, & Junk, 2002).
Electrophilic Amination
4-Amino-2,6-dichloro-3-fluorophenol is also relevant in electrophilic amination processes. A study on the amination of 4-fluorophenol with diazenes observed that this process can result in the complete removal of the fluorine atom and the introduction of a chlorine atom. This finding is significant in understanding the chemistry of such compounds and their potential applications in synthesizing new molecules (Bombek, Požgan, Kočevar, & Polanc, 2004).
Synthesis of Radiopharmaceuticals
The compound is instrumental in synthesizing radiopharmaceuticals. One study detailed the production of 4-[18F]Fluorophenol, a crucial synthon in creating complex radiopharmaceuticals, using a nucleophilic labeling method starting from [18F]fluoride. This process demonstrates the compound's value in the field of nuclear medicine and drug development (Ross, Ermert, & Coenen, 2011).
Chemical Biology and Fluorescent Amino Acids
In chemical biology, 4-Amino-2,6-dichloro-3-fluorophenol plays a role in developing fluorescent amino acids. These amino acids are used to construct fluorescent macromolecules like peptides and proteins, enabling non-invasive studies in biological systems. The research in this area has seen significant advancements in the last decade, underlining the compound's importance in understanding complex biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Environmental Transformation Studies
Environmental studies have utilized the compound to understand the transformation of phenol to benzoate in anaerobic conditions. This research provides insights into the biochemical pathways involved in the degradation of phenolic compounds in natural environments (Genthner, Townsend, & Chapman, 1989).
Electrosynthesis Applications
4-Amino-2,6-dichloro-3-fluorophenol has been used in electrosynthesis. A study demonstrated its preparation through the electroreduction of 2,6-dichloro-4-nitrophenol, showcasing its potential in the field of electrochemistry and material science (Niu Dong-fan, 2015).
Safety And Hazards
特性
IUPAC Name |
4-amino-2,6-dichloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO/c7-2-1-3(10)5(9)4(8)6(2)11/h1,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYUNQLKRCASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558759 | |
| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-dichloro-3-fluorophenol | |
CAS RN |
118159-53-8 | |
| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)


![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)






